molecular formula C8H8Br2O B8017516 2-Bromo-3-methoxybenzyl bromide CAS No. 113172-87-5

2-Bromo-3-methoxybenzyl bromide

Cat. No.: B8017516
CAS No.: 113172-87-5
M. Wt: 279.96 g/mol
InChI Key: IPTDXRBBORUXGS-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxybenzyl bromide typically involves the bromination of 3-methoxybenzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxybenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 3-methoxybenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-methoxybenzylamine, 3-methoxybenzylthiol, and 3-methoxybenzyl ether.

    Oxidation: Products include 3-methoxybenzaldehyde and 3-methoxybenzoic acid.

    Reduction: The major product is 3-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-methoxybenzyl bromide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and protein modifications.

    Medicine: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxybenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The methoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzyl bromide: Lacks the additional bromine atom at the second position.

    2-Bromo-4-methoxybenzyl bromide: Has the methoxy group at the fourth position instead of the third.

    2-Bromo-3-methylbenzyl bromide: Contains a methyl group instead of a methoxy group at the third position.

Uniqueness

2-Bromo-3-methoxybenzyl bromide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and applications in chemical synthesis. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups can lead to unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTDXRBBORUXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561697
Record name 2-Bromo-1-(bromomethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113172-87-5, 128828-86-4
Record name 2-Bromo-1-(bromomethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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